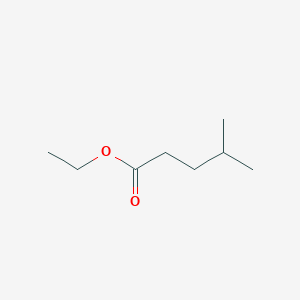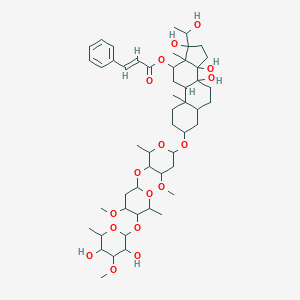
Marsdekoiside A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Marsdekoiside A is a natural compound that has recently gained attention due to its potential therapeutic applications. It is a type of iridoid glycoside, which is commonly found in various plants. Marsdekoiside A has been isolated from the leaves of Marsdenia tenacissima, a plant that is widely distributed in China and other Asian countries. This compound has been extensively studied for its various biological activities, such as anti-inflammatory, anti-tumor, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of Marsdekoiside A is not fully understood. However, several studies have suggested that it exerts its biological activities by modulating various signaling pathways. For example, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Marsdekoiside A has also been reported to activate the AMPK signaling pathway, which is involved in energy metabolism and cellular homeostasis. Additionally, it has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
Marsdekoiside A has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, such as COX-2, MMP-9, and iNOS, which are involved in inflammation and cancer progression. Additionally, it has been shown to induce apoptosis, which is a programmed cell death process that is important for maintaining cellular homeostasis. Marsdekoiside A has also been reported to modulate the expression of various genes that are involved in cell growth, survival, and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Marsdekoiside A in lab experiments is that it is a natural compound that can be easily isolated from the leaves of Marsdenia tenacissima. Additionally, it has been extensively studied for its various biological activities, which makes it a promising candidate for further research. However, one of the limitations of using Marsdekoiside A in lab experiments is that it has low solubility in water, which can make it difficult to prepare solutions for in vitro experiments. Additionally, the purity of the compound can vary depending on the isolation and purification methods used, which can affect the reproducibility of the results.
Direcciones Futuras
There are several future directions for research on Marsdekoiside A. One area of research is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of Marsdekoiside A and to identify its molecular targets. Another area of research is to investigate the pharmacokinetics and pharmacodynamics of Marsdekoiside A, which can provide important information for its development as a drug candidate. Finally, further studies are needed to investigate the safety and toxicity of Marsdekoiside A, which is important for its potential clinical use.
Métodos De Síntesis
Marsdekoiside A can be synthesized using various methods, including isolation from natural sources and chemical synthesis. The most common method of synthesis is the isolation of this compound from the leaves of Marsdenia tenacissima. The plant is harvested, and the leaves are dried, crushed, and extracted using organic solvents. The resulting extract is then purified using various chromatography techniques, such as column chromatography, HPLC, and TLC. The purified compound is then characterized using various spectroscopic techniques, such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
Marsdekoiside A has been extensively studied for its various biological activities. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. Several studies have reported that Marsdekoiside A can inhibit the growth of various cancer cells, including lung cancer, breast cancer, and liver cancer. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, Marsdekoiside A has been reported to have anti-viral activity against several viruses, including influenza virus and herpes simplex virus.
Propiedades
Número CAS |
139953-36-9 |
|---|---|
Nombre del producto |
Marsdekoiside A |
Fórmula molecular |
C51H78O17 |
Peso molecular |
963.2 g/mol |
Nombre IUPAC |
[3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C51H78O17/c1-27-41(54)45(61-9)42(55)46(64-27)68-44-29(3)63-40(25-35(44)60-8)67-43-28(2)62-39(24-34(43)59-7)65-33-18-19-47(5)32(23-33)17-20-50(57)36(47)26-37(66-38(53)16-15-31-13-11-10-12-14-31)48(6)49(56,30(4)52)21-22-51(48,50)58/h10-16,27-30,32-37,39-46,52,54-58H,17-26H2,1-9H3/b16-15+ |
Clave InChI |
PHHVCGYLKLDQTE-FOCLMDBBSA-N |
SMILES isomérico |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C(C4)CCC6(C5CC(C7(C6(CCC7(C(C)O)O)O)C)OC(=O)/C=C/C8=CC=CC=C8)O)C)C)C)O)OC)O |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C(C4)CCC6(C5CC(C7(C6(CCC7(C(C)O)O)O)C)OC(=O)C=CC8=CC=CC=C8)O)C)C)C)O)OC)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C(C4)CCC6(C5CC(C7(C6(CCC7(C(C)O)O)O)C)OC(=O)C=CC8=CC=CC=C8)O)C)C)C)O)OC)O |
Sinónimos |
12-O-cinnamoyl-dihydrosarcostin-3-O-3-O-methyl-6-deoxy-beta-D-allopyranosyl(1-4)-O-beta-D-oleandropyranosyl(1-4)-O-beta-D-cymaropyranoside marsdekoiside A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dihydro-1H-pyrano[4,3-c]pyridine](/img/structure/B153099.png)
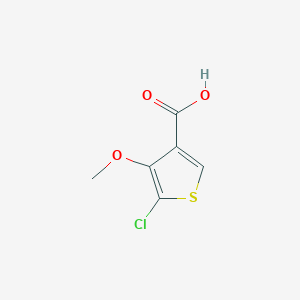
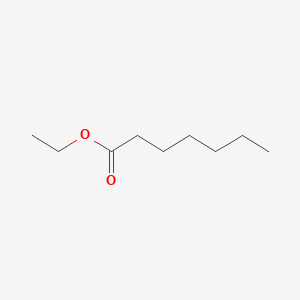
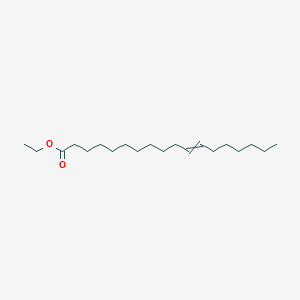
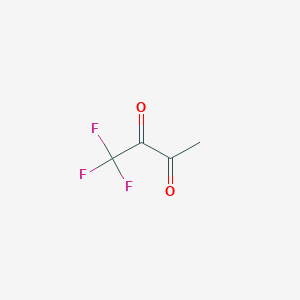
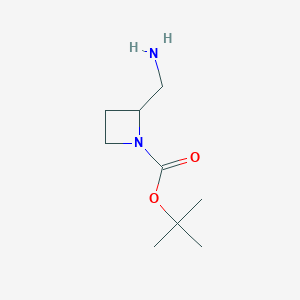
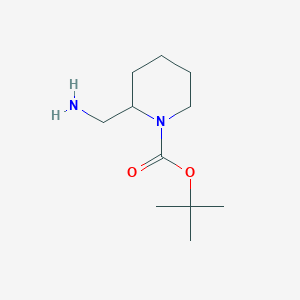
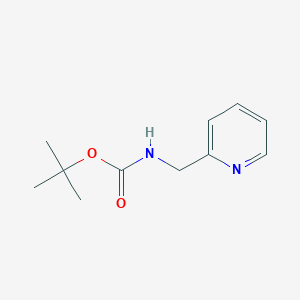
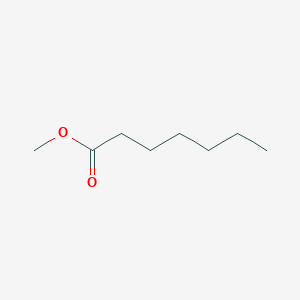
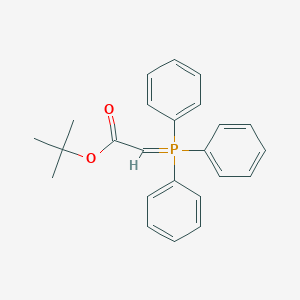
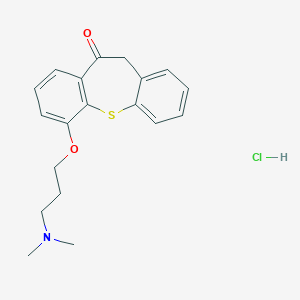
![tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B153133.png)
![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B153135.png)
